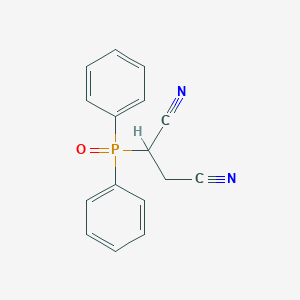
2-(Diphenylphosphoryl)butanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)succinonitrile is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a succinonitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)succinonitrile typically involves the reaction of diphenylphosphoryl chloride with succinonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph2P(O)Cl+NCCH2CH2CN→Ph2P(O)CH(CN)CH2CN
Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2-(Diphenylphosphoryl)succinonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors to enhance efficiency and control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)succinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)succinonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)succinonitrile involves its ability to participate in various chemical reactions due to the presence of the diphenylphosphoryl group. This group can act as an electrophile or nucleophile, depending on the reaction conditions. The nitrile groups also provide sites for further functionalization, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphoryl)phenol: Similar in structure but with a phenol group instead of succinonitrile.
Diphenylphosphoryl azide: Contains an azide group instead of nitrile groups.
2-(Diphenylphosphoryl)acetohydrazide: Contains an acetohydrazide group instead of succinonitrile.
Uniqueness
2-(Diphenylphosphoryl)succinonitrile is unique due to the combination of the diphenylphosphoryl group and the succinonitrile backbone, which provides distinct reactivity and potential for diverse applications in synthesis and materials science.
Propiedades
Número CAS |
922729-84-8 |
|---|---|
Fórmula molecular |
C16H13N2OP |
Peso molecular |
280.26 g/mol |
Nombre IUPAC |
2-diphenylphosphorylbutanedinitrile |
InChI |
InChI=1S/C16H13N2OP/c17-12-11-16(13-18)20(19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11H2 |
Clave InChI |
YYRAJEJOFSOATQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


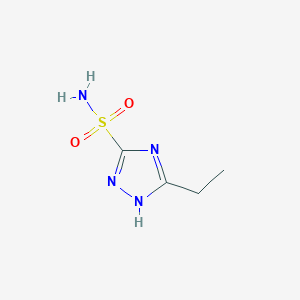
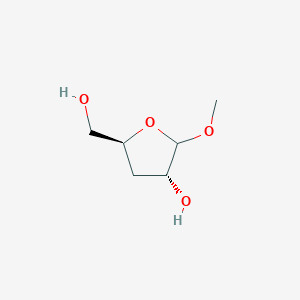
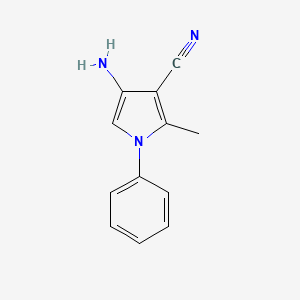
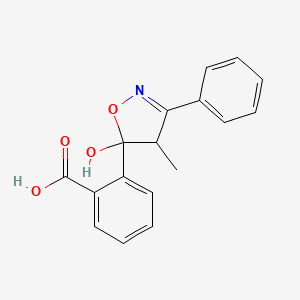
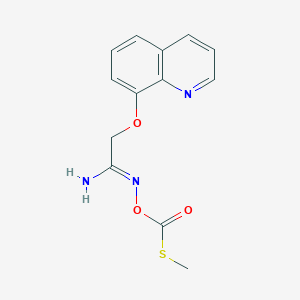
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)

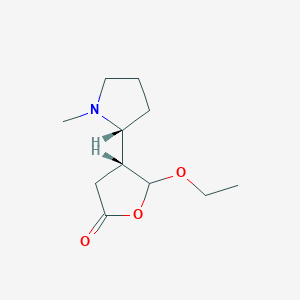
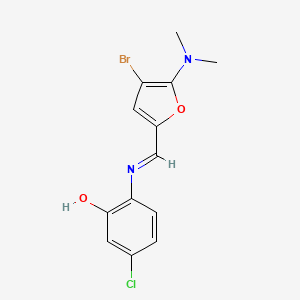
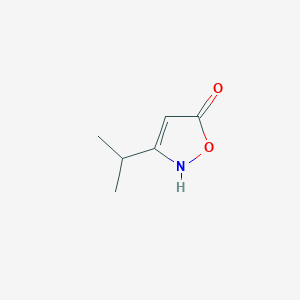
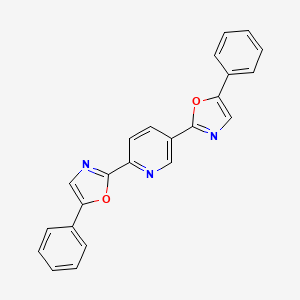
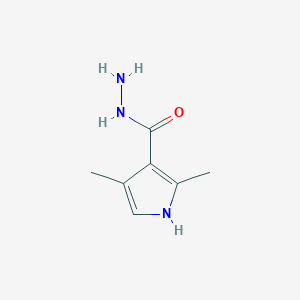
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)

